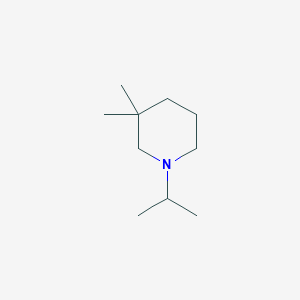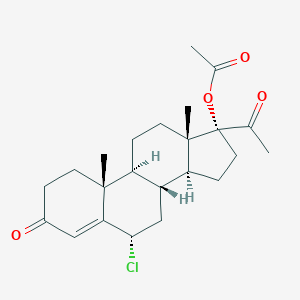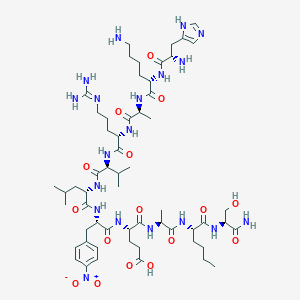
Azetidine-2,4-dicarboxylic acid
説明
Azetidine-2,4-dicarboxylic acid (ADCA) is an amino acid derivative that has gained significant attention in scientific research due to its unique properties. It is a cyclic amino acid that has a four-membered ring structure, which is rare in natural amino acids. ADCA is known to have various biochemical and physiological effects, making it a promising candidate for various applications.
科学的研究の応用
Azetidine-2,4-dicarboxylic acid has various scientific research applications, including as a building block for peptide synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal coordination chemistry. Azetidine-2,4-dicarboxylic acid has also been studied for its potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease, due to its ability to modulate glutamate receptors.
作用機序
Azetidine-2,4-dicarboxylic acid has been shown to modulate glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. Azetidine-2,4-dicarboxylic acid acts as a partial agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. Azetidine-2,4-dicarboxylic acid has also been shown to inhibit the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
生化学的および生理学的効果
Azetidine-2,4-dicarboxylic acid has various biochemical and physiological effects, including the modulation of glutamate receptors, the inhibition of glutamate decarboxylase, and the activation of the mTOR pathway. Azetidine-2,4-dicarboxylic acid has also been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related disorders.
実験室実験の利点と制限
Azetidine-2,4-dicarboxylic acid has several advantages for lab experiments, including its stability and solubility in water. However, Azetidine-2,4-dicarboxylic acid can be challenging to synthesize, and its high cost may limit its use in large-scale experiments.
将来の方向性
There are several future directions for Azetidine-2,4-dicarboxylic acid research, including its potential as a treatment for neurological disorders, its role in synaptic plasticity and memory formation, and its use as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to understand the mechanism of action of Azetidine-2,4-dicarboxylic acid and its potential side effects.
Conclusion:
In conclusion, Azetidine-2,4-dicarboxylic acid is a promising amino acid derivative that has various scientific research applications. Its unique properties, including its four-membered ring structure, make it an interesting molecule for further study. Azetidine-2,4-dicarboxylic acid has various biochemical and physiological effects, and its potential as a treatment for neurological disorders makes it a molecule of significant interest. Further research is needed to fully understand the mechanism of action of Azetidine-2,4-dicarboxylic acid and its potential applications.
合成法
Azetidine-2,4-dicarboxylic acid can be synthesized using various methods, including the Strecker synthesis, Gabriel synthesis, and the Mannich reaction. The Strecker synthesis involves the reaction of aldehydes with ammonia and hydrogen cyanide to form an amino acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide to form an N-alkylphthalimide, which is then hydrolyzed to form an amino acid. The Mannich reaction involves the reaction of formaldehyde, an amine, and a ketone to form an amino acid.
特性
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-2,4-dicarboxylic acid | |
CAS RN |
127310-57-0 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)



![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)





![Thieno[3,2-c]pyridine](/img/structure/B143518.png)